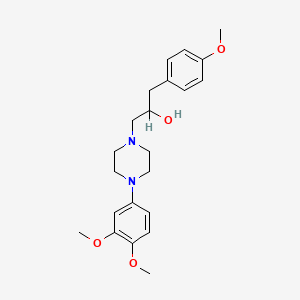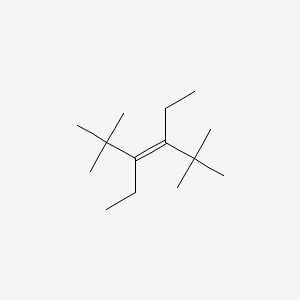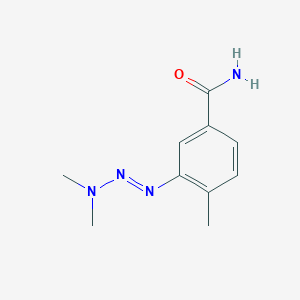
3-(3,3-Dimethyltriazeno)-p-toluamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethyltriazeno)-p-toluamide is a synthetic compound belonging to the triazene family Triazenes are characterized by the presence of three nitrogen atoms in their structure, which contribute to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethyltriazeno)-p-toluamide typically involves the diazotization of primary amines followed by coupling with appropriate aromatic compounds. One common method involves the reaction of p-toluidine with nitrous acid to form the diazonium salt, which is then coupled with dimethylamine to yield the desired triazene compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,3-Dimethyltriazeno)-p-toluamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
3-(3,3-Dimethyltriazeno)-p-toluamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme functions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethyltriazeno)-p-toluamide involves its interaction with cellular components, leading to the methylation of DNA and RNA. This methylation disrupts the normal function of these nucleic acids, inhibiting cell division and inducing apoptosis in cancer cells. The compound primarily targets rapidly dividing cells, making it effective against certain types of tumors .
Comparación Con Compuestos Similares
Dacarbazine: Another triazene compound used in cancer treatment, particularly for melanoma and Hodgkin’s lymphoma.
Temozolomide: A triazene derivative with similar antineoplastic properties, used in the treatment of brain tumors.
Uniqueness: 3-(3,3-Dimethyltriazeno)-p-toluamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to selectively target cancer cells while minimizing damage to normal cells sets it apart from other triazene compounds .
Propiedades
Número CAS |
76765-28-1 |
|---|---|
Fórmula molecular |
C10H14N4O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(dimethylaminodiazenyl)-4-methylbenzamide |
InChI |
InChI=1S/C10H14N4O/c1-7-4-5-8(10(11)15)6-9(7)12-13-14(2)3/h4-6H,1-3H3,(H2,11,15) |
Clave InChI |
SWZXTDHCGOQNDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


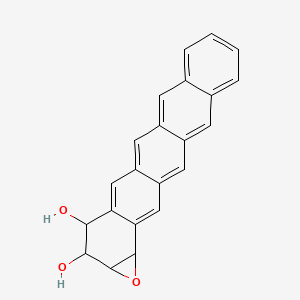
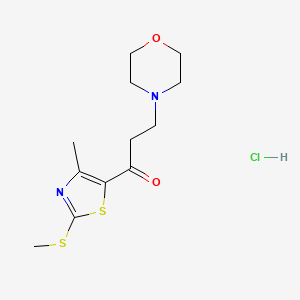

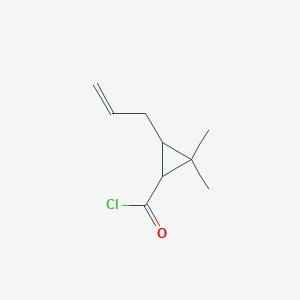
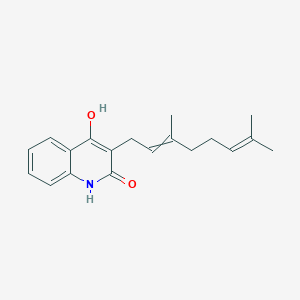

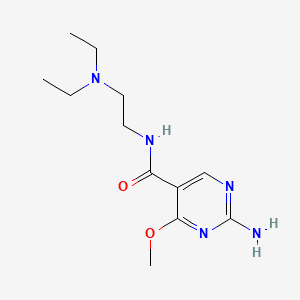
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
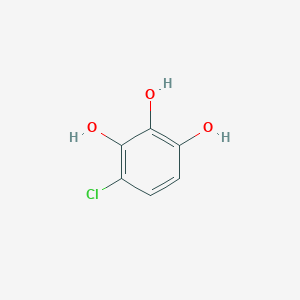
silane](/img/structure/B14454401.png)
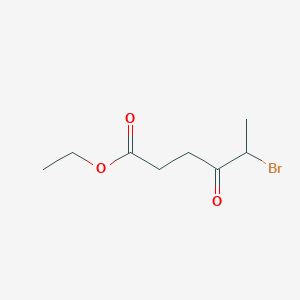
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
